molecular formula C13H14F3N3O B2452412 3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one CAS No. 1024244-90-3

3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one

Cat. No. B2452412
M. Wt: 285.27
InChI Key: TUZHHSNRZLWAPB-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The researchers explain that the demand for TFMP derivatives has been increasing steadily in the last 30 years . They guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .


Physical And Chemical Properties Analysis

TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates: A trifluoromethyl-containing building block, including compounds structurally related to 3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one, has been utilized in the synthesis of trifluoromethyl-substituted aminopyrroles. This method involves a 2H-azirine ring expansion strategy, demonstrating the compound's role in the synthesis of complex organic structures (Khlebnikov et al., 2018).

Material Science and Industrial Applications

  • Development of Insecticidal Candidates: Compounds structurally related to 3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one have been evaluated in the synthesis of key intermediates for insecticidal candidates like tyclopyrazoflor. This involves cyclization strategies and further functionalization, highlighting the compound's significance in developing agricultural chemicals (Yang et al., 2019).

Heterocyclic Chemistry

  • Building Block for Organic and Heterocyclic Compounds: The compound serves as a reactive intermediate for synthesizing various organic and heterocyclic compounds containing a trifluoromethyl group. This demonstrates its utility as a versatile building block in heterocyclic chemistry (Fadeyi & Okoro, 2008).

Pharmaceutical Research

  • Discovery of P2X7 Antagonist Clinical Candidate: Related compounds have been used in the synthesis of P2X7 antagonists for potential treatment of mood disorders. The research illustrates the compound's role in developing novel therapeutic agents (Chrovian et al., 2018).

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .

properties

IUPAC Name

3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O/c1-19(18-10-3-2-4-11(20)7-10)12-6-5-9(8-17-12)13(14,15)16/h5-8,18H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZHHSNRZLWAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=C(C=C1)C(F)(F)F)NC2=CC(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-Methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one

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